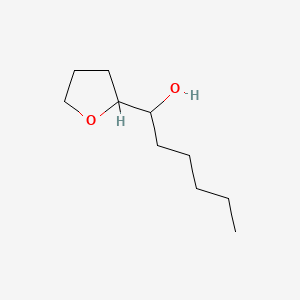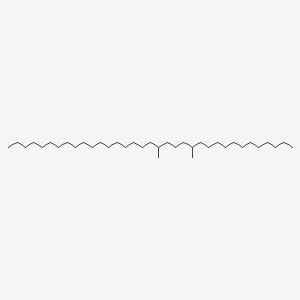
13,17-Dimethylpentatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,17-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76. This compound is notable for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . The compound’s structure consists of a pentatriacontane backbone with methyl groups attached at the 13th and 17th carbon positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,17-Dimethylpentatriacontane typically involves starting materials such as optically pure ®-(+)-citronellic acid . The synthetic route includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The process involves the preparation of two enantiomers from the starting material and combining them using the dianion of methyl acetoacetate as a connector .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of optically pure starting materials and precise reaction conditions are crucial for achieving the desired stereoisomers.
Análisis De Reacciones Químicas
Types of Reactions: 13,17-Dimethylpentatriacontane primarily undergoes reactions typical of hydrocarbons, such as:
Oxidation: This reaction can occur under specific conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although less common for long-chain hydrocarbons, reduction reactions can convert double bonds to single bonds.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
13,17-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their interactions.
Biology: Plays a crucial role in the study of insect pheromones, particularly in tsetse flies.
Industry: Could be used in the formulation of synthetic pheromones for pest control.
Mecanismo De Acción
The mechanism of action of 13,17-Dimethylpentatriacontane as a sex pheromone involves its interaction with olfactory receptors in male tsetse flies. The compound triggers a behavioral response, leading to increased sexual activity . The molecular targets are specific olfactory receptors that recognize the unique structure of the pheromone.
Comparación Con Compuestos Similares
13,23-Dimethylpentatriacontane: Another tsetse fly pheromone with methyl groups at different positions.
15,19,23-Trimethylheptatriacontane: A related compound with three methyl groups.
Comparison: 13,17-Dimethylpentatriacontane is unique due to its specific methylation pattern, which is crucial for its biological activity. Compared to other similar compounds, it has a distinct role in the pheromone communication system of Glossina pallidipes .
Propiedades
Número CAS |
56987-85-0 |
|---|---|
Fórmula molecular |
C37H76 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
13,17-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clave InChI |
FBQBKKKEWJOATA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


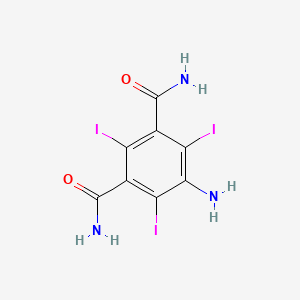

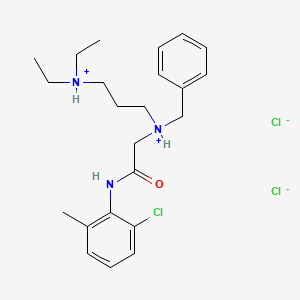
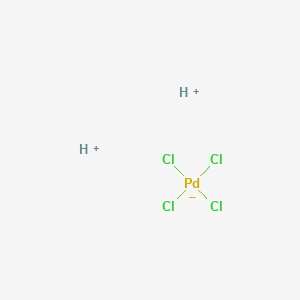
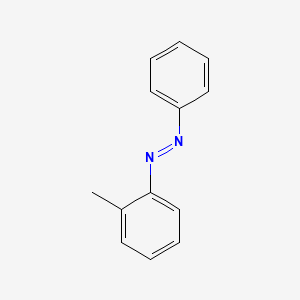
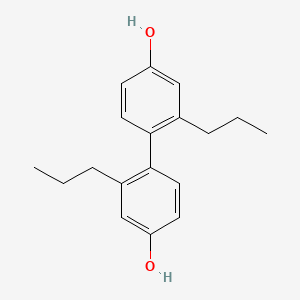
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
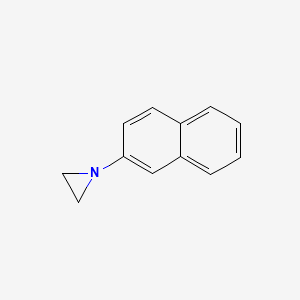

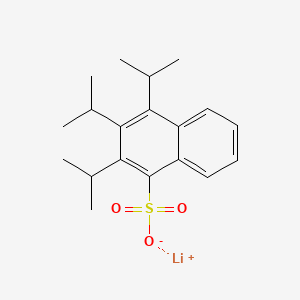
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
